2-Ethoxy-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70292-64-7 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NOS/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3 |
InChI Key |
LLQCHJGEDKLPOX-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2S1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Ethoxy 1,3 Benzothiazole and Its Analogues
Cyclocondensation Approaches
Cyclocondensation reactions represent a fundamental and widely employed strategy for the construction of the benzothiazole (B30560) core. These methods typically involve the reaction of a 2-aminothiophenol (B119425) derivative with a suitable carbonyl-containing compound, leading to the formation of the fused heterocyclic system.
Reaction of Substituted 2-Aminothiophenols with Carbonyl Compounds
The condensation of substituted 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, and carboxylic acids, is a cornerstone for the synthesis of a diverse array of 2-substituted benzothiazoles. mdpi.commdpi.com The nature of the carbonyl compound dictates the substituent at the 2-position of the benzothiazole ring. For instance, the reaction of a 2-aminothiophenol with an aldehyde will yield a 2-aryl or 2-alkyl benzothiazole, depending on the structure of the aldehyde. mdpi.com
A general representation of this reaction involves the nucleophilic attack of the amino group of the 2-aminothiophenol on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to afford the benzothiazole ring. mdpi.com The reaction can be performed under various conditions, often with the aid of a catalyst to facilitate the cyclization and dehydration steps. mdpi.com Researchers have successfully synthesized a range of benzothiazole derivatives from the condensation of 2-aminothiophenol with different aldehydes, including those with both electron-donating and electron-withdrawing groups. mdpi.commdpi.com
| Starting Material | Carbonyl Compound | Product |
| 2-Aminothiophenol | Aldehydes/Ketones | 2-Substituted Benzothiazoles |
| 2-Aminothiophenol | Carboxylic Acids | 2-Substituted Benzothiazoles |
| 2-Aminothiophenol | Acid Chlorides | 2-Substituted Benzothiazoles |
| 2-Aminothiophenol | Nitriles | 2-Substituted Benzothiazoles |
| 2-Aminothiophenol | β-Diketones | 2-Substituted Benzothiazoles |
This table provides a summary of common carbonyl compounds used in the synthesis of 2-substituted benzothiazoles via cyclocondensation with 2-aminothiophenol.
Role of Catalysts and Reagents in Ring Closure
The efficiency and selectivity of the cyclocondensation reaction are significantly influenced by the choice of catalysts and reagents. A variety of catalysts, including both acidic and metallic catalysts, have been explored to promote the ring closure.
Hydrochloric Acid (HCl): Hydrochloric acid is a commonly used acid catalyst in the synthesis of benzothiazoles. It facilitates the reaction by protonating the carbonyl group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of the 2-aminothiophenol. A mixture of hydrogen peroxide (H₂O₂) and HCl in ethanol (B145695) has been reported as an effective catalytic system for the condensation of 2-aminothiophenol with aldehydes at room temperature, leading to excellent yields of 2-substituted benzothiazoles. mdpi.comresearchgate.net
Metal Catalysts: Various metal catalysts have been shown to be effective in promoting the synthesis of benzothiazoles. For instance, copper-based catalysts have been utilized for the condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.org Another example is the use of a nano-Fe₂O₃ catalyst in an aqueous solution for the reaction of substituted anilines with aromatic aldehydes, resulting in high yields of the desired products. mdpi.com The use of heterogeneous catalysts like SnP₂O₇ has also been reported to give high yields and short reaction times, with the added benefit of catalyst reusability. mdpi.com
| Catalyst/Reagent | Reaction Conditions | Advantages |
| H₂O₂/HCl | Ethanol, Room Temperature | Excellent yields, Short reaction time, Easy product isolation. mdpi.comresearchgate.net |
| Nano-Fe₂O₃ | Aqueous Solution | High to excellent yields, Recyclable catalyst. mdpi.com |
| SnP₂O₇ | - | High yields, Very short reaction times, Reusable catalyst. mdpi.com |
| Copper Sulfate (CuSO₄) | Water/Glycerol, Heating or Ultrasonic Irradiation | Green solvents, Inexpensive catalyst, High yield, Short reaction time. orgchemres.orgorgchemres.org |
This interactive data table highlights various catalysts and their associated reaction conditions and benefits in the synthesis of benzothiazoles.
Modern Enabling Technologies in Synthesis
To overcome the limitations of conventional synthetic methods, such as long reaction times and harsh conditions, modern enabling technologies have been increasingly applied to the synthesis of 2-ethoxy-1,3-benzothiazole and its analogues. These technologies offer significant advantages in terms of reaction rate, yield, and environmental impact.
Microwave-Assisted Synthesis Methodologies
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can significantly accelerate reaction rates. nih.govresearchgate.net In the context of benzothiazole synthesis, microwave-assisted methods have been successfully employed to shorten reaction times and improve yields. nih.govresearchgate.netbohrium.com For example, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives was achieved with significantly reduced reaction times compared to conventional heating methods. nih.gov The condensation of 2-aminothiophenol with various fatty acids to produce 2-substituted benzothiazoles has also been efficiently carried out under microwave irradiation using P₄S₁₀ as a catalyst, resulting in high yields within minutes. mdpi.com
| Reaction | Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) |
| Synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives | Longer | Shorter | - |
| Condensation of 2-aminothiophenol with fatty acids | - | 3-4 min | High |
| Synthesis of pyrimido[2,1-b] Current time information in Colombo, LK.analis.com.mybenzothiazole derivatives | Longer | Shorter | Better |
This table compares the reaction times and yields of conventional versus microwave-assisted synthesis for various benzothiazole derivatives.
Ultrasonic Irradiation Enhancements
Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can dramatically enhance reaction rates. orgchemres.orgkjscollege.com This technique has been successfully applied to the synthesis of benzothiazoles, often leading to improved yields and shorter reaction times under milder conditions. orgchemres.organalis.com.mykjscollege.com
An efficient and environmentally friendly protocol for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes under ultrasonic irradiation at room temperature. kjscollege.com This method has been shown to be effective even in the absence of a solvent and catalyst, affording the desired products in moderate to good yields within a short timeframe. analis.com.my The use of a sulfated tungstate (B81510) catalyst under ultrasonic irradiation has also been reported to provide excellent yields of 2-substituted benzothiazoles. kjscollege.com
| Catalyst | Solvent | Reaction Time | Yield |
| None | Solvent-free | 20 minutes | 65-83% analis.com.my |
| Sulfated Tungstate | Solvent-free | - | Excellent kjscollege.com |
| CuSO₄ | Water/Glycerol | 40 minutes | 94% orgchemres.org |
This interactive data table summarizes the conditions and outcomes of ultrasonic-assisted synthesis of benzothiazoles.
Continuous Flow Reactor Systems for Scalability
Continuous flow chemistry has gained prominence as a scalable and efficient alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. researchgate.net In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net
The application of continuous flow systems to the synthesis of condensed benzothiazoles has been demonstrated, showcasing the potential for scalable production. researchgate.net A multistep continuous-flow protocol has been developed for the synthesis of novel tricyclic benzothiazoles fused with furo- and thieno-rings, involving ring closure and nitro group reduction steps. researchgate.net This approach highlights the capability of flow chemistry to enable the synthesis of complex heterocyclic scaffolds in a controlled and efficient manner, paving the way for the large-scale production of this compound and its structurally related analogues.
Green Chemistry Principles in Benzothiazole Synthesis
In recent years, the principles of green chemistry have become a paramount consideration in the design of synthetic routes for benzothiazoles, aiming to reduce environmental impact and enhance efficiency. mdpi.com Key strategies include the use of solvent-free reaction conditions and the application of recyclable catalysts.
Solvent-Free Reaction Environments
The elimination of volatile and often hazardous organic solvents is a cornerstone of green synthesis. For benzothiazole synthesis, several solvent-free methods have been developed, offering advantages such as reduced waste, easier product isolation, and often, shorter reaction times. researchgate.net
One notable approach involves the condensation of 2-aminothiophenol with aldehydes or carboxylic acids under solvent-free conditions, sometimes facilitated by microwave irradiation or mechanical grinding (ball-milling). jst.go.jprsc.org For instance, the reaction of 2-aminothiophenol with various aldehydes can be efficiently carried out on a solid support like silica (B1680970) gel under microwave irradiation, leading to high yields of 2-substituted benzothiazoles. sci-hub.se Another method describes the condensation of 2-aminothiophenol with aromatic or heteroaromatic aldehydes under melt conditions without any catalyst, affording 2-arylbenzothiazoles in high yields. researchgate.net These solvent-free approaches not only align with green chemistry principles but can also enhance reaction rates and yields.
The following table summarizes findings from studies on solvent-free benzothiazole synthesis.
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 2-Aminothiophenol and Aliphatic Aldehydes | Active Carbon/Silica Gel, Microwave | 2-Alkylbenzothiazoles | High | jst.go.jp |
| 2-Aminothiophenol and Aromatic Aldehydes | ZnO-NPs, Ball-milling | 2-Arylbenzothiazoles | High | rsc.org |
| 2-Aminothiophenol and Aromatic Aldehydes | Melt Reaction, Catalyst-free | 2-Arylbenzothiazoles | up to 97 | researchgate.net |
| o-Aminothiophenol and Aromatic Aldehydes | Silica Gel, Microwave | 2-Arylbenzothiazoles | Good | sci-hub.se |
Application of Recyclable Catalytic Systems (e.g., Zeolites, SnP2O7)
The use of heterogeneous and recyclable catalysts is another critical aspect of green benzothiazole synthesis. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Zeolites and tin pyrophosphate (SnP₂O₇) are examples of such catalysts that have shown promise in this area. researchgate.netnih.gov
Zeolites, with their well-defined porous structures and tunable acidity, can act as efficient catalysts for the synthesis of benzothiazoles. nih.gov They can be synthesized using recycled silicon and aluminum from spent fluid catalytic cracking (FCC) catalysts, further enhancing their green credentials. nih.gov SnP₂O₇, prepared via a sol-gel route, has been demonstrated as a highly efficient and reusable heterogeneous catalyst for the condensation reaction of 2-aminothiophenol with various aromatic aldehydes, leading to high yields and short reaction times. researchgate.netscience.gov The catalyst's structure and activity can be characterized by techniques like X-ray diffraction (XRD). science.gov
Research has shown that catalysts like SnP₂O₇ can be recycled multiple times without a significant loss in catalytic activity, making them economically and environmentally attractive for industrial applications. researchgate.net
| Catalyst | Reactants | Product Type | Yield (%) | Reusability | Reference |
| SnP₂O₇ | 2-Aminothiophenol and Aromatic Aldehydes | Benzothiazole Derivatives | 85-97 | At least five cycles | researchgate.net |
| Zeolites | Varies (General application in synthesis) | Various Zeolite-catalyzed products | - | High | nih.gov |
Directed Ethoxylation and Functional Group Introduction
The precise introduction of an ethoxy group at the 2-position and other functional groups onto the benzothiazole core is crucial for tuning the molecule's properties.
Strategies for Regioselective Ethoxy Group Incorporation (e.g., Ethylation with Ethyl Iodide/Bromide)
The synthesis of this compound often starts from 2-hydroxybenzothiazole (B105590) (or its tautomer, benzothiazol-2(3H)-one). Regioselective ethoxylation can be achieved through a nucleophilic substitution reaction, typically using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic benzothiazolate anion, which then attacks the ethyl halide.
The choice of solvent and base can influence the reaction's efficiency. For instance, the alkylation of a similar substrate, using ethyl propionate, has been reported to be challenging, indicating that reaction conditions are critical. nottingham.ac.uk While direct literature on the ethylation of 2-hydroxybenzothiazole with ethyl iodide/bromide to form this compound is specific, the general principle of O-alkylation of related heterocyclic systems is well-established.
Functionalization at Other Positions of the Benzothiazole Core (e.g., Halogenation, Methylation)
Introducing functional groups at other positions of the benzothiazole ring allows for the synthesis of a diverse range of analogues. Halogenation and methylation are common functionalization reactions.
Halogenation: Direct bromination of the benzothiazole core can be achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine. For example, direct bromination of 2-(chloromethyl)-1,3-benzothiazole (B1580696) with bromine in dichloromethane (B109758) results in the regioselective introduction of a bromine atom at the 5-position. Similarly, copper-catalyzed ipso-halogenation has been used to introduce chloro, bromo, and iodo groups at the 5-position of 2,1,3-benzothiadiazole, a related heterocyclic system. nih.govacs.org
Methylation: C-H methylation of the benzothiazole core can be accomplished using various methods. nih.gov For instance, C-2 methylation of benzothiazoles can be achieved using acetonitrile (B52724) as the methyl source under specific reaction conditions. researchgate.net
The following table highlights some functionalization strategies for the benzothiazole core.
| Functionalization | Reagent(s) | Position(s) Functionalized | Reference |
| Bromination | Bromine in Dichloromethane | 5-position | |
| Halogenation | Cu-catalyzed ipso-halogenation | 5-position | nih.govacs.org |
| Methylation | Acetonitrile | 2-position | researchgate.net |
Diverse Precursor-Based Synthetic Routes
This compound and its analogues can be synthesized from a variety of precursor molecules, offering flexibility in synthetic design. A common and versatile precursor is 2-aminothiophenol, which can be condensed with various electrophiles to form the benzothiazole ring. mdpi.comthieme-connect.de
For the synthesis of 2-ethoxybenzothiazole specifically, a key intermediate is often 2-mercaptobenzothiazole (B37678) or its oxidized form. Another important precursor is 2-amino-6-ethoxybenzothiazole (B160241), which already contains the desired ethoxy group on the benzene (B151609) ring. researchgate.netchemimpex.comuobaghdad.edu.iq This precursor can then be modified at the 2-amino group to introduce other functionalities.
The synthesis of substituted benzothiazoles can also begin with precursors that are already functionalized on the benzene ring. For example, 6-acetylbenzothiazole (B10754) can be synthesized from p-toluidine (B81030) and sulfur, followed by oxidation of the methyl group. Similarly, 6-chloro-2-ethoxybenzothiazole highlights a precursor approach where both the 2- and 6-positions are substituted. The synthesis of 2-substituted-6-hydroxy and 6-methoxybenzothiazoles has been achieved starting from 1,4-benzoquinone. arkat-usa.org
Utilization of 2-Aminobenzothiazole (B30445) Derivatives
A primary route for the synthesis of this compound and its analogues from 2-aminobenzothiazole derivatives involves a two-step sequence proceeding through a 2-halobenzothiazole intermediate. This strategy leverages the well-established Sandmeyer-type reaction to convert the amino group into a good leaving group, which is subsequently displaced by an alkoxide.
The initial step is the diazotization of a 2-aminobenzothiazole derivative. This is typically achieved by treating the starting amine with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong aqueous acid like hydrochloric acid (HCl). google.comsemanticscholar.org The resulting diazonium salt is often unstable and is used directly in the subsequent step without isolation. google.com
This diazonium salt can be converted into a 2-chlorobenzothiazole (B146242) intermediate. google.com The 2-chloro derivative is a versatile precursor for introducing various functionalities at the 2-position. The crucial second step is the nucleophilic substitution of the chloro group with an ethoxy group. This is accomplished by reacting the 2-chlorobenzothiazole with an alkali metal ethoxide, such as sodium ethoxide (NaOEt), in an alcohol solvent, typically absolute ethanol. googleapis.comgoogle.com This reaction proceeds via a nucleophilic aromatic substitution mechanism to yield the desired this compound. The use of substituted 2-aminobenzothiazoles allows for the generation of a variety of analogues with different substitution patterns on the benzene ring. google.com
| Precursor | Step 1 Reagents | Intermediate | Step 2 Reagents | Product | Ref. |
| 2-Aminobenzothiazole | 1. NaNO₂, aq. HCl2. Direct conversion | 2-Chlorobenzothiazole | NaOEt, Ethanol | This compound | google.comgoogleapis.com |
| 4-Chloro-2-aminobenzothiazole | 1. NaNO₂, aq. HCl2. Direct conversion | 2,4-Dichlorobenzothiazole | NaOMe, Methanol | 4-Chloro-2-methoxy-1,3-benzothiazole | google.comgoogle.com |
| 2-Aminobenzothiazole | 1. H₂SO₄, NaNO₂ | Diazonium bisulfate | 2-Hydroxybenzaldehyde | 2-((Benzo[d]thiazol-2-yl)diazenyl)-6-hydroxybenzaldehyde | researchgate.netuokerbala.edu.iq |
Synthesis from 2-Mercaptobenzothiazole Derivatives
Another fundamental precursor for the synthesis of this compound is 2-mercaptobenzothiazole (MBT). The strategies starting from MBT also typically involve a multi-step process, often initiated by converting the thiol group into a better leaving group.
A common approach is the conversion of 2-mercaptobenzothiazole into 2-chlorobenzothiazole. This can be accomplished by reacting MBT with an oxidizing chlorinating agent like sulfuryl chloride (SO₂Cl₂). google.com The resulting 2-chlorobenzothiazole can then be subjected to nucleophilic substitution with sodium ethoxide as described in the previous section to afford this compound. googleapis.comgoogle.com
Alternatively, the thiol group can be alkylated to form a 2-alkylthiobenzothiazole derivative. The S-alkylation of 2-mercaptobenzothiazole and its derivatives is a facile reaction, typically carried out by treating the thiol with an alkyl halide (e.g., ethyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. researchgate.netnih.gov Research has shown that these S-alkylated derivatives are more susceptible to hydrolysis and can also react with alkoxides. researchgate.net Further oxidation of the 2-alkylthio group to the corresponding sulfone significantly activates the 2-position towards nucleophilic attack, facilitating its displacement by an alkoxide to form the 2-alkoxy product. researchgate.net
A specific multi-step synthesis starting from the analogue 6-ethoxy-2-mercaptobenzothiazole (B156553) has been reported, highlighting the reactivity of this class of compounds. The process begins with S-alkylation using ethyl chloroacetate, followed by hydrazinolysis, cyclization with carbon disulfide to form a 1,3,4-oxadiazole (B1194373) ring, and subsequent S-acylation. nih.govwisdomlib.org While this specific pathway leads to more complex structures rather than 2,6-diethoxy-1,3-benzothiazole, it demonstrates the versatile reactivity of the mercapto group on the ethoxy-substituted benzothiazole core. nih.govwisdomlib.org
| Precursor | Step 1 Reagents | Intermediate | Step 2 Reagents | Product | Ref. |
| 2-Mercaptobenzothiazole | SO₂Cl₂ | 2-Chlorobenzothiazole | NaOEt, Ethanol | This compound | google.comgoogle.com |
| 2-Mercaptobenzothiazole | Benzyl bromide, K₂CO₃, Acetone | 2-(Benzylthio)-1,3-benzothiazole | - | - | nih.gov |
| 6-Ethoxy-2-mercaptobenzothiazole | Ethyl chloroacetate, K₂CO₃, Acetone | Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetate | - | - | wisdomlib.org |
One-Pot Multi-Component Reactions
One-pot multi-component reactions (MCRs) represent an advanced and efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. While many MCRs involving benzothiazole precursors lead to fused heterocyclic systems, specific methods have been developed for the synthesis of 2-substituted benzothiazoles, including alkoxy analogues. nih.govd-nb.info
A notable example is the three-component reaction between a nitroarene, an alcohol, and elemental sulfur. organic-chemistry.orgresearchgate.net This method allows for the synthesis of 2-substituted benzothiazoles in a highly atom-economical pathway. In this reaction, the nitro group is reduced in situ, and a sequence of condensation and C-S bond formation occurs to construct the benzothiazole ring. researchgate.net By using an appropriate alcohol, such as ethanol, this reaction could potentially provide a direct, one-pot route to 2-alkoxybenzothiazoles, although the scope and specific formation of alkoxy derivatives need careful consideration of the reaction mechanism.
Another advanced one-pot strategy involves the synthesis of 2-substituted benzazoles, including benzothiazoles, from the reaction of 2-aminothiophenols with thioamides, promoted by triphenylbismuth (B1683265) dichloride. nih.govbeilstein-journals.org This method proceeds under mild conditions and offers a pathway to 2-aryl and 2-alkyl substituted benzothiazoles. While not directly yielding 2-alkoxy derivatives, it represents a significant advancement in one-pot benzothiazole synthesis and could be adapted for analogues. The reaction involves the promoter-mediated desulfurization and chlorination of the thioamide to form a benzimidoyl chloride in situ, which then undergoes cyclization with the 2-aminothiophenol. nih.govbeilstein-journals.org
| Components | Promoter/Catalyst | Solvent | Conditions | Product Type | Ref. |
| Nitroarene, Alcohol, Sulfur Powder | Not specified | Not specified | Not specified | 2-Substituted benzothiazoles | organic-chemistry.orgresearchgate.net |
| 2-Aminothiophenol, Thioamide | Triphenylbismuth dichloride | 1,2-Dichloroethane | 60 °C | 2-Aryl/Alkyl-benzothiazoles | nih.govbeilstein-journals.org |
| 2-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂ | DMF | 120 °C | 2-Aminobenzothiazoles | nih.gov |
| o-Iodoanilines, K₂S, DMSO | None | DMSO | Not specified | 2-Unsubstituted benzothiazoles | organic-chemistry.org |
Chemical Transformations and Reaction Mechanisms of 2 Ethoxy 1,3 Benzothiazole Derivatives
Oxidative and Reductive Pathways
The sulfur atom within the thiazole (B1198619) ring of 2-ethoxy-1,3-benzothiazole derivatives is susceptible to both oxidation and reduction, leading to significant alterations in the electronic properties and reactivity of the molecule.
Conversion to Sulfur-Containing Analogues (e.g., Sulfoxides, Sulfones)
Oxidation of the thiazole sulfur in this compound derivatives can be achieved using various oxidizing agents. For instance, hydrogen peroxide (H₂O₂) is effective in converting the sulfide (B99878) to the corresponding sulfoxide (B87167) and subsequently to the sulfone. vulcanchem.com This transformation modifies the electronic characteristics of the benzothiazole (B30560) system.
The reaction of benzothiazole sulfones with thiols can produce sulfinic acids (RSO₂H). nsf.gov These sulfinic acids can further react with sulfane sulfurs to yield thiosulfonic acids (RSO₂SH). nsf.gov Similarly, the reaction of thiols with benzothiazole sulfoxides generates sulfenic acids (RSOH), which can undergo rapid intramolecular cyclization. nsf.gov This reactivity has been harnessed in the design of fluorescent sensors for detecting reactive sulfur species like hydrogen polysulfides. nsf.gov In some cases, oxidation of the thione group in related benzothiazole derivatives can lead to the formation of sulfinic or sulfonic acids under appropriate conditions. smolecule.com
The oxidation of substituted 2-(hydroxyphenyl)benzothiazoles using reagents like (diacetoxy)iodobenzene (DAIB) can lead to the formation of quinone-type structures, which have shown enhanced antitumor activity. scispace.com
Reduction to Amine and Thiol Derivatives
Reduction reactions of this compound derivatives can target different parts of the molecule. Catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst, can saturate the thiazole ring, resulting in the formation of dihydrobenzothiazole analogs. vulcanchem.com
More generally, reduction reactions can convert the benzothiazole compound into its corresponding amine derivatives. For instance, the reduction of nitro-substituted phenyl-benzothiazoles is a key step in synthesizing 2-(aminophenyl)benzothiazoles. nih.gov Specific reducing agents like lithium aluminum hydride are also mentioned as being used for these transformations. In the context of related benzothiazole-2(3H)-thiones, nucleophilic attack on the thione group can lead to the formation of thiol derivatives. smolecule.com
Nucleophilic Substitution Reactions
The this compound scaffold provides several sites for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the synthesis of diverse derivatives.
Reactivity at the Ethoxy Moiety and Other Substituents
The ethoxy group at the 2-position of the benzothiazole ring is a key site for nucleophilic substitution. This reactivity allows for its replacement by other functional groups. For example, the synthesis of certain benzothiazole derivatives involves the introduction of the ethoxy group via nucleophilic substitution using ethyl halides. vulcanchem.com
The benzothiazole ring itself can also undergo nucleophilic substitution reactions. The nature and position of substituents on the benzothiazole core significantly influence its reactivity towards nucleophiles. For instance, the amine group on derivatives like 2-ethoxy-1,3-benzothiazol-5-amine (B13336658) readily reacts with acyl chlorides and sulfonyl chlorides to form amides and sulfonamides, respectively. vulcanchem.com
Selective Functionalization via Substitution
Selective functionalization of the this compound system through nucleophilic substitution is a versatile strategy for creating new derivatives with specific properties. The choice of nucleophile and reaction conditions allows for targeted modifications.
For example, the synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves the formation of a thioether linkage, highlighting the substitution of a leaving group on the benzothiazole ring by a thiol. Furthermore, the synthesis of various 2-substituted benzothiazoles can be achieved through the condensation of 2-aminobenzenethiol with a variety of carbonyl compounds, such as aldehydes, ketones, and acids, or their derivatives like acyl chlorides. mdpi.com
Application as a Building Block in Organic Synthesis
This compound and its derivatives are valuable building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules with significant biological and material science applications.
The benzothiazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. rsc.org Derivatives of this compound are utilized as intermediates in the synthesis of kinase inhibitors, which are important in cancer therapy. vulcanchem.com For example, 2-ethoxy-1,3-benzothiazol-5-amine is a precursor for compounds targeting FLT-3 receptors in leukemia treatments. vulcanchem.com
The versatility of the benzothiazole ring system allows for its incorporation into larger, more complex structures through various synthetic strategies. These include the formation of amide linkages and the use of the benzothiazole as a core structure to which other heterocyclic moieties can be attached. impactfactor.org The synthesis of 2-arylbenzothiazoles, for instance, can be achieved through multi-component reactions involving aromatic amines, benzaldehydes, and a sulfur source. organic-chemistry.org This highlights the role of benzothiazole precursors in constructing molecules with extended aromatic systems.
Furthermore, the benzothiazole scaffold is a key component in the development of materials with specific optical properties, such as fluorescent markers. mdpi.com The combination of the benzothiazole heterocycle with amino acids and peptides is also an area of interest, creating hybrid molecules that merge the properties of both components. nih.gov
Construction of Complex Organic Architectures
The this compound moiety serves as a versatile building block for the synthesis of elaborate organic structures. chemimpex.com Its derivatives can be readily functionalized to create larger, more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com
A common strategy involves utilizing the reactivity of substituted 2-aminobenzothiazoles, such as 2-amino-6-ethoxybenzothiazole (B160241), as precursors. chemimpex.com These compounds can undergo reactions like condensation and cyclization to form fused heterocyclic systems. For example, the reaction of 2-aminobenzothiazoles with acetylenic acids via conjugate addition of the imino nitrogen, followed by ring closure, yields novel 2H-pyrimido[2,1-b]-benzothiazol-2-ones. lu.se Similarly, reacting 2-aminobenzothiazoles with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid produces 4H-Pyrimido[2,1-b]benzothiazole-4-ones. jocpr.com These pyrimidobenzothiazoles represent a class of fused heterocycles constructed upon the benzothiazole framework. jocpr.com
Another approach involves the functionalization at the 2-position. For instance, 6-ethoxy-1,3-benzothiazole-2-thiol (B7767603) can be used as a starting material. Through an acetylation reaction followed by a condensation reaction with 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline, the complex molecule 1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized. smolecule.com This highlights the utility of the benzothiazole core in assembling intricate molecular architectures through sequential bond-forming processes. smolecule.com
The following table summarizes representative examples of complex architectures derived from benzothiazole precursors.
| Starting Material | Reagent(s) | Product Type | Ref |
| 2-Aminobenzothiazoles | Acetylenic acids | 2H-Pyrimido[2,1-b]benzothiazol-2-ones | lu.se |
| 2-Amino-6-methoxybenzothiazole | Ethyl acetoacetate, Polyphosphoric acid | 4H-Pyrimido[2,1-b]benzothiazol-4-ones | jocpr.com |
| 6-Ethoxy-1,3-benzothiazole-2-thiol | Acetylating agent, Tetrahydroquinoline derivative | Fused Thioacetyl-tetrahydroquinoline | smolecule.com |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs), which involve the one-pot synthesis of a product from three or more starting materials, offer an efficient and atom-economical route to complex molecules. researchgate.netnih.gov Derivatives of this compound, particularly 2-aminobenzothiazoles, are excellent substrates for such transformations, enabling the rapid construction of diverse heterocyclic libraries. researchgate.netnih.gov
A prominent example is the Biginelli-type reaction for the synthesis of pyrimido[2,1-b]benzothiazoles. scirp.orgrsc.orgarkat-usa.org This one-pot, three-component condensation involves a 2-aminobenzothiazole (B30445), an aldehyde (e.g., benzaldehyde (B42025) derivatives), and a β-dicarbonyl compound (e.g., ethyl acetoacetate). scirp.orgrsc.org The reaction can proceed under solvent-free conditions, sometimes facilitated by a catalyst like nano-kaolin/Ti⁴⁺/Fe₃O₄, to afford the fused heterocyclic products in high yields. scirp.orgrsc.org This strategy is highly versatile, allowing for variations in all three components to generate a library of substituted pyrimido[2,1-b]benzothiazoles. scirp.orgarkat-usa.orgscirp.org
The general mechanism for this MCR typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the 2-aminobenzothiazole, and subsequent intramolecular cyclization and dehydration to yield the final fused product. scirp.org Acetic acid can also be used as a solvent and promoter for the reaction of 2-aminobenzothiazole with arylglyoxals and 1,3-dicarbonyl compounds to synthesize pyrimido[2,1-b] scirp.orgCurrent time information in Bangalore, IN.benzothiazoles and scirp.orgCurrent time information in Bangalore, IN.benzothiazolo[3,2-a]quinazolines. arkat-usa.org
The following table details typical multi-component reactions involving 2-aminobenzothiazole derivatives.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Ref |
| 2-Aminobenzothiazole | Benzaldehyde derivatives | β-Ketoesters | Solvent-free, 60°C | 4H-Pyrimido[2,1-b]benzothiazoles | scirp.orgscirp.org |
| 2-Aminobenzothiazole | Aldehyde | Ethyl acetoacetate | nano-kaolin/Ti⁴⁺/Fe₃O₄, 100°C | Pyrimido[2,1-b]benzothiazoles | rsc.org |
| 2-Aminobenzothiazole | Arylglyoxals | Dimedone / Barbituric acid | Acetic acid | Fused Pyrimidines / Quinazolines | arkat-usa.org |
| 2-Amino-6-substituted-benzothiazole | Indole-3-carbaldehyde | Aryl isocyanides | P₂O₅/SiO₂ | 3-Aminoimidazo[2,1-b] scirp.orgCurrent time information in Bangalore, IN.benzothiazoles | nih.gov |
C-H Functionalization and Aryne Reactivity within the Benzothiazole Scaffold
Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. umich.edunih.gov The benzothiazole scaffold presents several C-H bonds on its benzenoid ring that can be targeted for modification. Advanced techniques also allow for the generation of highly strained and reactive heteroaryne intermediates from the benzothiazole core.
Regioselective C-H Borylation Approaches
Iridium-catalyzed C-H borylation has emerged as a premier method for synthesizing aromatic organoboron compounds due to its efficiency and broad substrate scope. umich.edunih.govresearchgate.net This reaction can be applied to heteroarenes like benzothiazole, although its reactivity and selectivity are influenced by the electronic properties of the heteroatoms. umich.eduescholarship.org
Studies on 2-methylbenzothiazole (B86508) show that it is less active towards C-H borylation compared to its more electron-rich oxygen analogue, 2-methylbenzoxazole, and displays poorer intrinsic selectivity. umich.edu The reduced reactivity is likely due to the deactivating effect of the sulfur atom, which can coordinate to the iridium catalyst. umich.edunih.govacs.org Despite this, borylation can be achieved, typically requiring elevated temperatures and higher catalyst loadings. umich.edu The regioselectivity of the borylation is governed by a combination of steric and electronic factors. umich.eduresearchgate.net For 2-substituted benzothiazoles, borylation can occur at various positions on the benzene (B151609) ring, with C-7 being a common site. researchgate.net
The benzothiazole moiety itself can also serve as a directing group to control regioselectivity in other parts of a molecule. In a notable application, iridium catalysis has been used for the regio- and enantioselective borylation of secondary benzylic C-H bonds, with the benzothiazole group acting as the directing element. researchgate.netdntb.gov.ua This approach allows for the creation of chiral organoboron compounds from readily available starting materials. researchgate.net
| Substrate Type | Catalyst System | Key Feature | Ref |
| 2-Methylbenzothiazole | [Ir(cod)(OMe)]₂ / dtbpy | Borylation at C4, C5, C7; lower reactivity than benzoxazole | umich.edu |
| 2-Arylalkylbenzo[d]thiazole | Iridium / Chiral boryl ligand | Enantioselective borylation of secondary benzylic C-H bond | researchgate.netdntb.gov.ua |
| Benzothiadiazole (related heterocycle) | [Ir(OMe)COD]₂ / Me₄phen | Regioselective borylation, primarily at C5 | nih.govacs.org |
Generation and Capture of Benzothiazole-Based Heteroarynes
Arynes are highly reactive intermediates that are invaluable for the synthesis of multisubstituted aromatic compounds. rsc.org The generation of heterocyclic arynes, or heteroarynes, extends this utility to heterocyclic systems. Thiazolobenzyne, a benzyne (B1209423) species fused to a thiazole ring, has been successfully generated and utilized as an intermediate for preparing multisubstituted benzothiazoles. rsc.orgresearchgate.net
An efficient method for generating thiazolobenzyne involves the treatment of an ortho-iodoaryl triflate precursor with a trimethylsilylmethyl Grignard reagent, which triggers an iodine-magnesium exchange. rsc.orgresearchgate.net This method is advantageous as the precursors are readily accessible. rsc.org Alternative methods for aryne generation include treating ortho-(trifluoromethanesulfonyloxy)arylboronic acid pinacol (B44631) esters with organolithium reagents. acs.org
Once generated, the highly electrophilic thiazolobenzyne intermediate can be trapped in situ by a wide range of arynophiles. rsc.orgresearchgate.net These trapping agents react with the aryne to form diverse, functionalized benzothiazole derivatives that would be challenging to synthesize using conventional methods. rsc.org This aryne-based strategy provides a powerful platform for expanding the chemical space and complexity of benzothiazole-containing molecules. rsc.orgresearchgate.net
| Aryne Precursor | Generation Method | Trapping Agent (Arynophile) | Product | Ref |
| ortho-Iodoaryl triflate | i-PrMgCl·LiCl or Me₃SiCH₂MgCl | Various arynophiles | Multisubstituted benzothiazoles | rsc.orgresearchgate.net |
| ortho-(Triflyloxy)arylboronic acid pinacol ester | sec-BuLi or tert-BuLi | Base-sensitive arynophiles | Multisubstituted arenes | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a comprehensive understanding of the atomic connectivity and chemical environment within the 2-ethoxy-1,3-benzothiazole molecule can be achieved.
Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms in this compound. The ethoxy group (–OCH₂CH₃) is characterized by a triplet signal for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂) protons. vulcanchem.com The aromatic protons on the benzothiazole (B30560) ring typically appear in the downfield region of the spectrum.
For similar benzothiazole derivatives, the aromatic protons are observed in the range of δ 6.8–8.2 ppm. vulcanchem.com The ethoxy group's methylene protons typically resonate around δ 3.8–4.1 ppm as a quartet, while the methyl protons appear as a triplet between δ 1.3–1.5 ppm. vulcanchem.com For instance, in a related compound, 4-(6-ethoxy-1,3-benzothiazol-2-yl)amino-2-phenylamino-1,3-thiazole, the ethoxy group protons were observed with the methyl triplet at δ 1.42 ppm and the methylene quartet at δ 4.09 ppm. tandfonline.com Another derivative, 4-(6-ethoxy-1,3-benzothiazol-2-yl)amino-2-(4-chlorophenyl)amino-1,3-thiazole, showed a methyl triplet at δ 1.34 ppm and a methylene quartet at δ 4.09 ppm. tandfonline.com
Table 1: Representative ¹H NMR Chemical Shifts for the Ethoxy Group in this compound Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₂CH ₃ | 1.3 - 1.5 | Triplet |
| -OCH ₂CH₃ | 3.8 - 4.1 | Quartet |
Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the benzothiazole ring.
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. The carbon atoms of the ethoxy group are readily identifiable. The methylene carbon (–OCH₂) typically appears in the range of δ 59-63 ppm, while the methyl carbon (–CH₃) resonates further upfield around δ 14-15 ppm. nih.gov The carbons of the benzothiazole ring system will have characteristic shifts in the aromatic region of the spectrum.
In a study of a related benzothiazole derivative, the ethoxy group's methylene and methyl carbons were observed at δ 59.9 ppm and δ 14.5 ppm, respectively. nih.gov The analysis of various benzothiazole compounds confirms that the specific chemical shifts are influenced by the electronic environment created by different substituents. researchgate.netresearchgate.net
Table 2: Typical ¹³C NMR Chemical Shifts for the Ethoxy Group in this compound Derivatives
| Carbon Atom | Chemical Shift (δ, ppm) |
| -OC H₂CH₃ | 59 - 63 |
| -OCH₂C H₃ | 14 - 15 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear cross-peak between the methylene and methyl protons of the ethoxy group. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a correlation between the methylene protons and the methylene carbon, as well as between the methyl protons and the methyl carbon of the ethoxy group. nih.govmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). In the context of this compound, an HMBC spectrum would show a correlation from the methylene protons to the benzothiazole ring carbon to which the ethoxy group is attached, confirming the position of the substituent. nih.govmdpi.com
These 2D NMR experiments are crucial for the complete and accurate structural elucidation of complex benzothiazole derivatives. nih.govbohrium.com
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. The key vibrational bands expected in the IR spectrum include:
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are characteristic. The C–O–C stretch is typically observed in the region of 1050–1150 cm⁻¹.
C-S Stretching: The carbon-sulfur bond within the thiazole (B1198619) ring gives rise to a stretching vibration, which is generally found in the range of 670–750 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.
C-H Stretching: The stretching vibrations for the aromatic C-H bonds are usually observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group appear just below 3000 cm⁻¹.
For related benzothiazole structures, the presence of various functional groups such as N-H and C=O can also be identified by their characteristic absorption bands. tandfonline.com For example, N-H stretching vibrations are typically observed around 3300-3400 cm⁻¹, and C=O stretching vibrations are found in the range of 1650-1750 cm⁻¹. tandfonline.com
Table 3: Key Infrared Absorption Bands for this compound and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-O-C | Asymmetric/Symmetric Stretch | 1050 - 1150 |
| C-S | Stretch | 670 - 750 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| N-H | Stretch | 3300 - 3400 tandfonline.com |
| C=O | Stretch | 1650 - 1750 |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For benzothiazole derivatives, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-S bond. researchgate.net The combined use of IR and Raman spectroscopy allows for a more complete vibrational analysis of the this compound molecule. tandfonline.comresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization.
Table 1: Theoretical Mass Data for this compound
| Formula | Monoisotopic Mass (Da) |
| C₉H₉NOS | 179.0456 |
This table presents the theoretical exact mass, which would be confirmed by HRMS.
The fragmentation pattern of this compound in mass spectrometry can be predicted based on the known fragmentation of related benzothiazole structures. Electron impact (EI) and electrospray ionization (ESI) are common ionization methods that would induce characteristic fragmentation pathways.
General fragmentation routes for 2-substituted benzothiazoles often involve the cleavage of the substituent at the 2-position and the subsequent breakdown of the benzothiazole ring system. tandfonline.comtandfonline.com For ethoxy-substituted benzothiazoles, a primary fragmentation pathway is anticipated to be the loss of the ethoxy group (-OC₂H₅).
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 179 | Molecular Ion |
| [M - C₂H₄]⁺ | 151 | Loss of ethylene (B1197577) from the ethoxy group |
| [M - OC₂H₅]⁺ | 134 | Loss of the ethoxy radical |
| [C₇H₅NS]⁺ | 135 | Benzothiazole cation |
The fragmentation data is predictive and based on the analysis of similar compounds.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form.
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. However, crystallographic studies on more complex molecules containing the ethoxy-benzothiazole moiety, such as 6-Ethoxy-2-(4-alkoxybenzylidenamino)benzothiazole, have been successfully conducted. asianpubs.org These studies confirm the viability of obtaining crystalline structures for this class of compounds and provide insight into their molecular geometry. For instance, the crystal structure of a related compound, (E)-6-methoxy-2-(4-octyloxy-2-hydroxybenzylideneamino)benzothiazole, was determined, revealing the planarity of the benzothiazole ring system. bohrium.com Based on these related structures, the benzothiazole core of this compound is expected to be largely planar.
Without a determined crystal structure for this compound, a definitive analysis of its intermolecular interactions is not possible. However, based on its molecular structure and studies of related compounds, certain interactions can be anticipated. The aromatic benzothiazole ring system suggests the potential for π-π stacking interactions between adjacent molecules in the crystal lattice. Additionally, while the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···S hydrogen bonds could play a role in stabilizing the crystal packing. The ethoxy group may also influence the packing arrangement through steric effects and weak intermolecular forces. In the crystal structures of more complex benzothiazole derivatives, such as 2-(2,4-Dimethyl Pyrrolyl) Benzothiazole, intermolecular hydrogen bonding has been observed to stabilize the crystal structure. researchgate.net
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the structural and electronic properties of benzothiazole (B30560) derivatives, offering a balance between computational cost and accuracy. proteobiojournal.comscirp.org
The optimization of molecular geometry is a fundamental output of DFT calculations, providing the most stable three-dimensional arrangement of atoms. For the benzothiazole core, calculations are generally consistent with experimental X-ray diffraction data. nih.gov
Theoretical studies on benzothiazole and its derivatives, such as 2-(4-methoxyphenyl)benzo[d]thiazole and 2-amino-6-ethoxybenzothiazole (B160241), have been performed using various DFT functionals like B3LYP, B3PW91, and M06-2X with basis sets such as 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.net While bond lengths calculated by the Hartree-Fock (HF) method are often shorter, DFT methods provide results more consistent with X-ray data. nih.gov For the target molecule, 2-Ethoxy-1,3-benzothiazole, the geometry would be defined by the fusion of the benzene (B151609) and thiazole (B1198619) rings, with the ethoxy group attached to the C2 position. The planarity of the benzothiazole ring system is a key feature, although slight deviations can occur.
The tables below present calculated structural parameters for the parent benzothiazole (BTH) and a related derivative, 2-amino-6-ethoxybenzothiazole (AEB), which help in approximating the geometry of this compound.
Table 1: Selected Calculated Bond Lengths (Å) for Benzothiazole Derivatives
| Bond | Benzothiazole (BTH)¹ (B3LYP/6-31+G(d,p)) | 2-Amino-6-ethoxybenzothiazole (AEB)² (B3LYP/6-311++G(d,p)) |
|---|---|---|
| C2-N3 | 1.311 | 1.332 |
| C2-S1 | 1.758 | 1.771 |
| N3-C9 | 1.393 | 1.383 |
| C4-C9 | 1.385 | 1.401 |
| S1-C8 | 1.754 | 1.758 |
¹Data sourced from a study on Benzothiazole and its derivatives. scirp.org ²Data sourced from a study on 2-amino-6-ethoxybenzothiazole. researchgate.net
Table 2: Selected Calculated Bond Angles (°) for Benzothiazole Derivatives
| Angle | Benzothiazole (BTH)¹ (B3LYP/6-31+G(d,p)) | 2-Amino-6-ethoxybenzothiazole (AEB)² (B3LYP/6-311++G(d,p)) |
|---|---|---|
| S1-C2-N3 | 115.1 | 114.7 |
| C2-N3-C9 | 109.9 | 110.8 |
| C2-S1-C8 | 89.6 | 89.4 |
| N3-C9-C4 | 115.1 | 114.9 |
| N3-C9-C8 | 110.3 | 111.4 |
¹Data sourced from a study on Benzothiazole and its derivatives. scirp.org ²Data sourced from a study on 2-amino-6-ethoxybenzothiazole. researchgate.net
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. irjweb.commdpi.com A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com
In benzothiazole derivatives, the HOMO is often located on the benzothiazole moiety, while the LUMO's position can be influenced by substituents. ukm.my For instance, in a study of benzothiazolyl-benzoylthiourea derivatives, the HOMO was found on the benzothiazole ring system, while the LUMO was located on the benzoylthiourea (B1224501) fragment. ukm.my The introduction of an electron-donating group, such as an ethoxy group, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap compared to the unsubstituted parent molecule.
Computational studies on benzothiazole derivatives show that substituents significantly affect the energy gap. scirp.org For example, a study on various 2-substituted benzothiazoles found that a 2-SCH₃ group resulted in the lowest energy gap (0.1841 eV), indicating it was the most reactive, while a 2-OH group yielded the highest gap (0.2058 eV) and was the most stable. scirp.org
Table 3: Calculated Electronic Properties (eV) for Benzothiazole Derivatives
| Molecule | E(HOMO) | E(LUMO) | Energy Gap (ΔE) | Method |
|---|---|---|---|---|
| Benzothiazole (BTH) | -0.2520 | -0.0526 | 0.1994 | B3LYP/6-31+G(d,p) scirp.org |
| 2-SCH₃-BTH | -0.2372 | -0.0531 | 0.1841 | B3LYP/6-31+G(d,p) scirp.org |
| 2-amino-6-ethoxybenzothiazole (AEB) | -5.64 | -1.07 | 4.57 | B3LYP/6-311++G(d,p) researchgate.net |
| A Triazine Derivative* | -6.2967 | -1.8096 | 4.4871 | B3LYP/631-G irjweb.com |
Note: Different studies use varying levels of theory and software, leading to different absolute energy values. Trends within a single study are most informative. scirp.orgresearchgate.netirjweb.com
For this compound, the HOMO would likely be distributed over the benzothiazole ring system, with a significant contribution from the oxygen atom of the ethoxy group. The LUMO would likely be centered on the thiazole portion of the ring. The resulting energy gap would dictate its potential application in areas like organic electronics. researchgate.net
Theoretical vibrational analysis is used to assign fundamental vibrational modes observed in experimental infrared (IR) and Raman spectra. Calculated frequencies are often systematically overestimated by computational methods, so they are typically multiplied by a scaling factor to better match experimental data. nih.gov The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum. nih.govsioc-journal.cn
For a molecule like this compound, the vibrational spectrum would be characterized by modes from the benzothiazole core and the ethoxy substituent.
Benzothiazole Core: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=N and C=C stretching vibrations are found in the 1600-1400 cm⁻¹ region.
Ethoxy Group: The spectrum would also feature characteristic vibrations from the ethoxy group, including symmetric and asymmetric C-H stretching of the CH₂ and CH₃ groups (typically in the 2850-3000 cm⁻¹ range) and the prominent C-O-C stretching modes.
A DFT study on 2-(4-methoxyphenyl)benzo[d]thiazole using the B3LYP/6-311G(d,p) method provided a detailed assignment of its vibrational spectrum, which serves as a useful reference. nih.gov Similarly, extensive vibrational analysis has been conducted for 2-amino-6-ethoxybenzothiazole. researchgate.netresearchgate.net
Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for a Benzothiazole Derivative
| Assignment | 2-(4-methoxyphenyl)benzo[d]thiazole¹ (B3LYP/6-311G(d,p)) |
|---|---|
| Aromatic C-H Stretch | 3095 - 3009 |
| C=N Stretch | 1611 |
| Aromatic C=C Stretch | 1585, 1500 |
| CH₃ Asymmetric Stretch | 3033 |
| CH₃ Symmetric Stretch | 2965, 2855 |
¹Data from a study on 2-(4-methoxyphenyl)benzo[d]thiazole. nih.gov
Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods contribute to a fuller understanding of molecular behavior, including isomerism and reaction pathways.
Quantum chemical calculations are essential for analyzing the relative stability of different isomers and tautomers. In the context of benzothiazole derivatives, studies have investigated phenomena like azo-hydrazone tautomerism and imine-enamine tautomerism. researchgate.netmdpi.com For example, a computational study on azo dyes derived from 2-methylbenzothiazole (B86508) showed that the equilibrium between the azo and hydrazone forms in solution was only slightly shifted toward the more stable hydrazone form. researchgate.net
For this compound, while significant tautomerism is less common than in amino- or hydroxy-substituted analogues, computational methods could be used to explore conformational isomers related to the rotation of the ethoxy group. Calculations would determine the rotational energy barrier and the relative stability of different conformers (e.g., syn-periplanar vs. anti-periplanar orientation of the ethyl group relative to the ring).
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies to elucidate reaction mechanisms.
A relevant example is the theoretical investigation of the atmospheric oxidation of 2-methylbenzothiazole initiated by hydroxyl (OH) radicals. acs.org These calculations detailed two primary reaction pathways:
Attack on the benzene ring: The OH radical adds to one of the carbon atoms on the benzene ring, followed by O₂ addition and subsequent steps to form hydroxylated products.
Attack on the methyl group: The reaction proceeds via H-abstraction from the methyl group, leading to the formation of 1,3-benzothiazole-2-carbaldehyde. acs.org
Such studies provide a step-by-step molecular-level picture of the transformation. For this compound, similar computational studies could elucidate mechanisms for its synthesis, oxidation (e.g., at the sulfur atom or on the ethoxy group), or its role in inhibiting enzymes by mapping the binding interactions and subsequent reactions.
Advanced Computational Modeling Techniques (e.g., Hirshfeld Surface Analysis, PIXEL Calculations)
Advanced computational modeling techniques are powerful tools for understanding the three-dimensional arrangement of molecules in a crystal lattice and quantifying the energies of intermolecular interactions. These methods provide a deeper understanding of the forces that dictate the solid-state architecture of crystalline materials.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the pro-crystal (the crystal lattice). The Hirshfeld surface is defined as the isosurface where the contribution of the pro-molecule to the pro-crystal's electron density is equal to the contribution from all other molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, one can identify and analyze different types of intermolecular contacts.
Detailed Research Findings from Benzothiazole Derivatives
In a study of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (47.0%), H···O/O···H (16.9%), H···C/C···H (8.0%), and H···S/S···H (7.6%) interactions. nih.goviucr.orgresearchgate.net This indicates that van der Waals forces and hydrogen bonding play a crucial role in the supramolecular assembly. The dnorm map for this compound showed distinct red spots, indicating close contacts associated with O—H···N and C—H···O hydrogen bonds. iucr.org
Similarly, for (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine, the dominant interactions were found to be H···H (47.9%) and C···H/H···C (25.6%) contacts. researchgate.net The analysis of N'-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide also highlighted the importance of N—H···N hydrogen bonds in forming supramolecular dimers. nih.gov
The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a selection of benzothiazole derivatives.
| Compound | H···H | H···C/C···H | H···O/O···H | H···S/S···H | H···N/N···H | Reference |
| 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one | 47.0% | 8.0% | 16.9% | 7.6% | - | nih.goviucr.orgresearchgate.net |
| (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine | 47.9% | 25.6% | 2.1% | 7.1% | 10.1% | researchgate.net |
| Bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) | 17.0% | 40.5% | - | 26.5% | 8.1% | iucr.org |
| N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide | - | - | 20.2% | 8.1% | 12.2% | mdpi.com |
PIXEL Calculations
Detailed Research Findings from Benzothiazole Derivatives
For a series of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, PIXEL calculations were employed to analyze the intermolecular interaction energies. mdpi.com In the case of the fluoro-substituted derivative (1: X = F), the calculations revealed the presence of strong N—H···N hydrogen bonds and several π···π stacking interactions that contribute significantly to the stability of the crystal lattice. mdpi.com
The table below presents a selection of calculated interaction energies for a representative benzothiazole derivative, N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide, showcasing the contributions of different energy components.
| Molecular Pair | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) | Reference |
| N—H···N Hydrogen Bond | -45.2 | -15.8 | -38.9 | 48.5 | -51.4 | mdpi.com |
| π···π Stacking | -12.1 | -5.4 | -55.6 | 39.8 | -33.3 | mdpi.com |
These examples demonstrate the power of combining Hirshfeld surface analysis and PIXEL calculations to gain a comprehensive understanding of the intermolecular interactions that govern the crystal structures of benzothiazole derivatives. Although specific data for this compound is not available, these studies on analogous compounds provide a robust framework for predicting and understanding its solid-state behavior.
Applications in Materials Science and Chemical Innovation
Role in Fluorescent Probe Development
The benzothiazole (B30560) core is integral to the development of fluorescent probes due to its inherent photophysical properties. mdpi.comresearchgate.net These probes are crucial for visualizing and tracking biological and environmental substances.
A notable example is the creation of a near-infrared (NIR) fluorescent probe, HBT-Cy, designed to detect hydrazine (B178648) (N2H4), a hazardous industrial chemical. nih.gov This probe incorporates a 2-(2'-hydroxyphenyl)benzothiazole (HBT) unit and demonstrates a rapid and selective response to hydrazine, resulting in a significant fluorescence signal in the NIR spectrum. nih.gov Key features of the HBT-Cy probe include:
Large Stokes Shift: Approximately 171 nm, which minimizes self-quenching and improves detection sensitivity. nih.gov
Low Limit of Detection (LOD): 0.11 μM, allowing for the detection of trace amounts of hydrazine. nih.gov
High Quantum Yield: 0.211, indicating efficient conversion of absorbed light to fluorescent emission. nih.gov
These characteristics make benzothiazole-based probes like HBT-Cy valuable tools for monitoring hydrazine in both biological systems and environmental samples. nih.gov Furthermore, the strong fluorescence emission of benzothiazole derivatives makes them suitable for use as fluorescent markers in various applications. mdpi.com
Contributions to Dye Chemistry and Sensitizing Agents
Benzothiazole derivatives are widely utilized in the synthesis of dyes and sensitizing agents, finding applications in textiles, photography, and beyond. pcbiochemres.comlifescienceglobal.com The rigid structure of the benzothiazole ring, combined with its electron-withdrawing nature, contributes to the vibrant colors and stability of these dyes.
Research into coumarin-benzothiazole based azo dyes has yielded a series of compounds with distinct colors and photophysical properties. uomphysics.net These dyes exhibit positive solvatochromism, meaning their absorption and emission spectra shift to longer wavelengths (a red shift) as the polarity of the solvent increases. uomphysics.net This behavior is attributed to the interaction of the dye's electrons with the solvent molecules. uomphysics.net
The development of novel benzothiazole-based cyclic azacyanine (CAC) dyes has also expanded the palette of available colors. nih.gov These dyes exhibit strong absorption in the 387–407 nm range, and their optical properties can be fine-tuned by adding different electron-donating or -withdrawing groups to the benzothiazole scaffold. nih.gov For instance, CACs with electron-donating ethoxy groups show a significantly higher fluorescence quantum yield compared to the unsubstituted parent compound. nih.gov
Integration in Optoelectronic Devices (e.g., OLEDs, Solar Cells, Transistors)
The unique electronic and optical properties of benzothiazole derivatives make them prime candidates for use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). epo.orgpolyu.edu.hkmdpi.com
Organic Light-Emitting Diodes (OLEDs): Benzothiazole-based materials are frequently used as fluorescent emitters in the emissive layer of OLEDs. researchgate.net Their high fluorescence efficiency and tunable emission colors are key advantages. For example, non-doped OLEDs using red-emitting benzothiazole derivatives have achieved high luminance and external quantum efficiencies. polyu.edu.hk
Organic Field-Effect Transistors (OFETs): The ordered packing and charge-transport properties of benzothiazole derivatives are advantageous for their use as the active semiconductor layer in OFETs. researchgate.netresearchgate.net The ability to form well-ordered thin films facilitates efficient charge transport, which is crucial for transistor operation.
polyu.edu.hkresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net| Device | Role of Benzothiazole Derivative | Key Properties | Reference |
|---|---|---|---|
| OLEDs | Fluorescent Emitter | High fluorescence efficiency, tunable emission color | |
| OSCs | Electron Donor/Acceptor | Strong electron-withdrawing/donating ability, enhances charge separation | |
| OFETs | Active Semiconductor Layer | Ordered molecular packing, efficient charge transport |
Utilization in Non-Linear Optics and Optical Data Storage
Benzothiazole derivatives have emerged as promising materials for applications in non-linear optics (NLO) and optical data storage. derpharmachemica.com NLO materials are capable of altering the properties of light, a characteristic that is fundamental to technologies like frequency conversion and all-optical switching. researchgate.netuniv-rennes.fr
The NLO response of benzothiazole-based chromophores can be enhanced through chemical modification, such as chelation with boron(III). researchgate.net These modifications can lead to higher second-order polarizability (β) values, which are a measure of a material's NLO efficiency. researchgate.net The thermal stability of these chromophores, often up to 300 °C, further underscores their potential for practical applications in electro-optics. researchgate.net
In the realm of optical data storage, the unique photochemical properties of benzothiazole derivatives are being explored. derpharmachemica.com Their ability to undergo reversible changes in their structure and optical properties upon exposure to light makes them suitable for writing and erasing data in optical memory devices.
Function as Charge-Transfer Agents
The electron-withdrawing nature of the benzothiazole ring system allows its derivatives to act as effective charge-transfer agents. researchgate.net In charge-transfer complexes, a benzothiazole derivative can accept electron density from a donor molecule, leading to the formation of a new complex with unique electronic and optical properties.
This charge-transfer capability is fundamental to many of the applications discussed previously, including optoelectronic devices and NLO materials. mdpi.comresearchgate.net For instance, in donor-acceptor systems for solar cells, the benzothiazole unit facilitates the transfer of an electron from the donor to the acceptor upon light absorption, initiating the process of electricity generation. mdpi.com
The synthesis of metal chelates with ligands derived from 6-ethoxy-1,3-benzothiazole-2-amine has been shown to result in stable complexes where charge is transferred from the ligand to the metal ion. researchgate.netresearchgate.net This property is crucial for the development of new materials with tailored electronic and magnetic properties.
Industrial Applications (e.g., Vulcanization Accelerators, Antioxidants, Plant Growth Regulators)
Beyond high-tech applications, benzothiazole derivatives have a long history of use in various industrial processes.
Vulcanization Accelerators: In the rubber industry, 2-mercaptobenzothiazole (B37678) and its derivatives are widely used as accelerators in the vulcanization of rubber. pcbiochemres.comresearchgate.net These compounds speed up the cross-linking of polymer chains by sulfur, improving the durability, elasticity, and heat resistance of the final rubber product. nordmann.global
Antioxidants: Certain benzothiazole derivatives exhibit antioxidant properties, which make them useful as additives in materials like plastics and rubber to prevent degradation from oxidation. mdpi.comresearchgate.net
Plant Growth Regulators: The biological activity of some benzothiazole compounds extends to the regulation of plant growth, highlighting their potential use in agriculture. mdpi.comresearchgate.net
pcbiochemres.comresearchgate.netnordmann.globalmdpi.comresearchgate.netmdpi.comresearchgate.net| Application | Function | Benefit | Reference |
|---|---|---|---|
| Rubber Vulcanization | Accelerator | Speeds up curing process, improves rubber properties | |
| Materials Protection | Antioxidant | Prevents oxidative degradation | |
| Agriculture | Plant Growth Regulator | Influences plant development |
Q & A
Q. What synthetic methodologies are commonly employed for 2-Ethoxy-1,3-benzothiazole, and how can reaction parameters be optimized?
Synthesis typically involves condensation reactions between thioamide precursors and ethoxy-containing electrophiles. For example, refluxing 2-aminothiophenol with ethyl chloroacetate in ethanol under acidic conditions (e.g., glacial acetic acid) yields the benzothiazole core. Optimization strategies include solvent selection (polar aprotic solvents enhance reactivity), temperature control (80–120°C), and catalyst use (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : Ethoxy protons appear as a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~4.0 ppm for CH₂). Aromatic protons in the benzothiazole ring resonate at δ 7.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching for C₉H₉NO₂S (calc. 195.0423) confirms molecular integrity .
- HPLC : Retention time consistency and peak symmetry (>95% purity) validate synthetic success .
Q. How is the stability of this compound assessed under varying experimental conditions?
Accelerated stability studies involve incubating the compound in buffered solutions (pH 1–13) at 40–60°C for 1–4 weeks. Degradation is monitored via HPLC, with mass spectrometry identifying breakdown products (e.g., hydrolysis of the ethoxy group to hydroxyl derivatives). Such studies inform storage conditions (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. What mechanistic insights explain the anti-inflammatory activity of this compound derivatives?
In vitro assays using RAW 264.7 macrophages show dose-dependent suppression of pro-inflammatory cytokines (IL-6, TNF-α) via NF-κB pathway inhibition. Western blotting and ELISA quantify protein expression, while molecular docking predicts interactions with IκB kinase (IKKβ) at the ATP-binding site (binding energy ≤ −8.5 kcal/mol). Discrepancies between docking and experimental IC₅₀ values are resolved via mutagenesis studies targeting key residues (e.g., Cys46) .
Q. How do computational models predict the pharmacokinetic properties of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G basis set) optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV). Absorption, Distribution, Metabolism, and Excretion (ADME) parameters are modeled using QikProp, with LogP values (~2.8) indicating moderate lipophilicity. Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra (λmax ~290 nm), validated against experimental data (RMSD <0.3 nm) .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for benzothiazole derivatives?
Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug Design : Acetylation of the ethoxy group enhances metabolic stability in liver microsomes .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life in rodent models .
- Pharmacokinetic Profiling : LC-MS/MS quantifies parent compound and metabolites in serum, correlating exposure levels with efficacy .
Q. How do structural modifications at the 2-ethoxy position influence biological activity?
Systematic SAR studies compare analogs with substituents like methoxy, fluoro, or chloro. For example:
- Fluoro Substituents : Enhance antibacterial activity (MIC ≤1 µg/mL against S. aureus) by increasing electronegativity and membrane permeability .
- Chlorination : Improves anticancer potency (IC₅₀ ~10 µM in MCF-7 cells) via covalent binding to cysteine residues in tubulin . Modifications are validated through cytotoxicity assays (MTT), ROS detection (DCFH-DA), and apoptosis markers (Annexin V/PI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
